molecular formula C11H18N2O2S B8619495 N-tosyl-1,4-diaminobutane

N-tosyl-1,4-diaminobutane

Cat. No.: B8619495
M. Wt: 242.34 g/mol
InChI Key: WXZXWXJQAGJUQJ-UHFFFAOYSA-N
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Description

N-tosyl-1,4-diaminobutane is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminobutyl group attached to a p-toluenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tosyl-1,4-diaminobutane typically involves the reaction of p-toluenesulfonyl chloride with 1,4-diaminobutane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tosyl-1,4-diaminobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-tosyl-1,4-diaminobutane has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tosyl-1,4-diaminobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved often include the binding of the sulfonamide group to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobutyl)-N-ethylisoluminol
  • N-(4-Aminobutyl)acetamide
  • N-(4-Aminobutyl)-N-ethylisopropanol

Uniqueness

N-tosyl-1,4-diaminobutane stands out due to its unique combination of an aminobutyl group and a p-toluenesulfonamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

N-(4-aminobutyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-10-4-6-11(7-5-10)16(14,15)13-9-3-2-8-12/h4-7,13H,2-3,8-9,12H2,1H3

InChI Key

WXZXWXJQAGJUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCN

Origin of Product

United States

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